2-Isopropyl-5-propyl-1,3,4-oxadiazole

Lipophilicity Drug-likeness Partition coefficient

2-Isopropyl-5-propyl-1,3,4-oxadiazole (CAS 138723-97-4) is an asymmetrical 2,5-dialkyl-1,3,4-oxadiazole with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol. This heterocyclic scaffold is recognized as a privileged bioisostere for ester, amide, and carboxylic acid functionalities in medicinal chemistry.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 138723-97-4
Cat. No. B162518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-propyl-1,3,4-oxadiazole
CAS138723-97-4
Synonyms1,3,4-Oxadiazole,2-(1-methylethyl)-5-propyl-(9CI)
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C(C)C
InChIInChI=1S/C8H14N2O/c1-4-5-7-9-10-8(11-7)6(2)3/h6H,4-5H2,1-3H3
InChIKeyAHFUIKLSBDOXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-5-propyl-1,3,4-oxadiazole (CAS 138723-97-4): Core Identity and Procurement-Relevant Physicochemical Profile


2-Isopropyl-5-propyl-1,3,4-oxadiazole (CAS 138723-97-4) is an asymmetrical 2,5-dialkyl-1,3,4-oxadiazole with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol [1]. This heterocyclic scaffold is recognized as a privileged bioisostere for ester, amide, and carboxylic acid functionalities in medicinal chemistry [2]. The compound features a branched isopropyl group at the 2-position and a linear n-propyl chain at the 5-position, yielding a computed XLogP3 of 2.1, a topological polar surface area (TPSA) of 38.9 Ų, and three rotatable bonds [1]. Predicted bulk properties include a boiling point of 228.0±23.0 °C, a density of approximately 1.0 g/cm³, and a pKa of −3.19±0.32 . A confirmed GC-MS spectrum is available from the Wiley spectral database, providing a verified structural fingerprint for identity confirmation in procurement workflows [3].

Why 2-Isopropyl-5-propyl-1,3,4-oxadiazole Cannot Be Substituted by Generic 2,5-Dialkyl-1,3,4-oxadiazoles for Structure-Activity Applications


The 2-isopropyl-5-propyl substitution pattern on the 1,3,4-oxadiazole scaffold generates a unique combination of lipophilicity, steric bulk, and conformational flexibility that is absent in shorter-chain or symmetrical analogs. Direct computational comparison shows that replacing the isopropyl–propyl pairing with a symmetrical 2,5-diethyl substitution reduces the XLogP3 from 2.1 to 1.4 and eliminates one rotatable bond, fundamentally altering the compound's pharmacokinetic potential and molecular recognition profile [1]. Furthermore, the 1,3,4-oxadiazole regioisomer itself carries an order-of-magnitude advantage in lipophilicity (log D) and superior metabolic stability and hERG profiles relative to the corresponding 1,2,4-oxadiazole matched pair, as demonstrated in a systematic analysis of the AstraZeneca compound collection [2]. Generic substitution risks introducing an incorrect regioisomer or an alkyl chain mismatch that can drastically shift partitioning behavior, metabolic clearance, and off-target liability, compromising both biological interpretation and procurement specification fidelity.

Head-to-Head Quantitative Differentiation Evidence for 2-Isopropyl-5-propyl-1,3,4-oxadiazole


Lipophilicity Increase of 0.7 Log Units (XLogP3) Relative to 2,5-Diethyl-1,3,4-oxadiazole

2-Isopropyl-5-propyl-1,3,4-oxadiazole exhibits a computed XLogP3 of 2.1, representing a 0.7 log unit increase in lipophilicity compared to the closest shorter-chain dialkyl analog, 2,5-diethyl-1,3,4-oxadiazole (XLogP3 = 1.4) [1]. This difference corresponds to an approximately five-fold increase in octanol–water partition coefficient, placing the compound closer to the optimal logP range (1–3) for oral drug-like chemical space while remaining below the logP > 3 threshold associated with increased promiscuity and solubility limitations [2].

Lipophilicity Drug-likeness Partition coefficient Lead optimization

Conformational Flexibility Advantage: Three Rotatable Bonds Enable Greater Binding-Site Adaptability Versus 2,5-Diethyl-1,3,4-oxadiazole

The target compound possesses three rotatable bonds (isopropyl C–C, propyl C2–C3, and propyl C3–C4), compared to only two rotatable bonds in 2,5-diethyl-1,3,4-oxadiazole [1]. This increased rotational freedom, conferred by the asymmetric isopropyl–propyl substitution, expands the conformational ensemble accessible for target binding while the branched isopropyl group introduces steric constraints that can enhance selectivity in shape-complementary binding pockets [2].

Conformational flexibility Rotatable bonds Entropy Binding adaptability Molecular recognition

Regioisomeric Advantage: 1,3,4-Oxadiazole Core Confers Approximately 10-Fold Lower logD and Superior hERG and Metabolic Stability Profiles Versus 1,2,4-Oxadiazole Isomers

A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner, accompanied by significantly improved metabolic stability and reduced hERG channel inhibition [1]. This regioisomeric differentiation arises from the different charge distributions and dipole moments intrinsic to the two ring connectivities, which influence both passive membrane permeation and off-target interactions [1]. As 2-isopropyl-5-propyl-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole series, it inherently benefits from this established pharmacochemical advantage over any corresponding 1,2,4-oxadiazole regioisomer.

Regioisomerism Metabolic stability hERG inhibition Lipophilicity Bioisostere

Verified GC-MS Spectral Fingerprint Enables Unambiguous Identity Confirmation in Procurement Quality Control

A gas chromatography–mass spectrometry (GC-MS) spectrum for 2-isopropyl-5-propyl-1,3,4-oxadiazole is available in the Wiley-registered SpectraBase database (Compound ID CZ7C6NQnDqZ), providing a verified experimental spectral fingerprint [1]. This enables unambiguous identity confirmation upon receipt, distinguishing the target compound from closely related dialkyl-1,3,4-oxadiazoles such as 2-methyl-5-propyl-1,3,4-oxadiazole or 2,5-diethyl-1,3,4-oxadiazole, which would produce distinct fragmentation patterns due to their differing alkyl substituents.

Quality control GC-MS Identity confirmation Spectral fingerprint Procurement specification

Synthetic Accessibility via Flow Chemistry: Room-Temperature α-Functionalization Enabled by the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole scaffold, including alkyl-substituted variants such as 2-isopropyl-5-propyl-1,3,4-oxadiazole, is amenable to α-lithiation–electrophilic trapping under continuous flow conditions at room temperature, yielding up to quantitative isolated yields of α-substituted products [1]. This stands in contrast to batch conditions, which require cooling to −30 °C to avoid ring fragmentation and achieve yields up to 91% [1]. The flow methodology specifically exploits the unstable lithiated intermediate of the 1,3,4-oxadiazole ring before decomposition, a feature not shared by all heterocyclic systems and enabling efficient late-stage diversification of this scaffold for SAR exploration or analog library generation.

Flow chemistry α-Functionalization Late-stage modification Scalability Synthetic methodology

Validated Application Scenarios for 2-Isopropyl-5-propyl-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Optimization Requiring Drug-Like logP Space

With an XLogP3 of 2.1, 2-isopropyl-5-propyl-1,3,4-oxadiazole occupies the optimal lipophilicity range for oral drug candidates, differentiating it from shorter-chain analogs such as 2,5-diethyl-1,3,4-oxadiazole (XLogP3 = 1.4) [1]. This property, combined with the 1,3,4-oxadiazole core's validated metabolic stability and lower hERG liability relative to 1,2,4-oxadiazole regioisomers [2], makes it a preferred scaffold for fragment elaboration or bioisosteric replacement of ester/amide moieties where both permeability and developability are critical selection criteria.

SAR Exploration via Late-Stage α-Functionalization Using Continuous Flow Chemistry

The demonstrated amenability of 1,3,4-oxadiazoles to room-temperature α-lithiation–electrophilic trapping under continuous flow conditions, with yields up to quantitative [3], positions 2-isopropyl-5-propyl-1,3,4-oxadiazole as a versatile starting material for systematic SAR campaigns. Procurement of this specific compound enables rapid analog generation through α-substitution at the isopropyl-bearing carbon without requiring cryogenic batch protocols, reducing cycle time and operational complexity in medicinal chemistry workflows.

Procurement Quality Control Using Published GC-MS Spectral Fingerprint

The availability of a published GC-MS spectrum in the Wiley SpectraBase database (Compound ID CZ7C6NQnDqZ) [4] provides a verified reference standard for identity confirmation upon material receipt. This is particularly valuable for distinguishing 2-isopropyl-5-propyl-1,3,4-oxadiazole from other dialkyl-1,3,4-oxadiazoles that may co-elute under similar chromatographic conditions but produce distinct molecular ions (m/z 154 vs. 140 for the methyl analog) and fragmentation patterns, ensuring that downstream biological data are attributed to the correct chemical entity.

Computational Chemistry and QSAR Model Building with Defined Physicochemical Parameters

The compound's well-characterized computed properties—including XLogP3 (2.1), TPSA (38.9 Ų), rotatable bonds (3), pKa (−3.19), and predicted density and boiling point [1]—provide a complete descriptor set for inclusion in quantitative structure–activity relationship (QSAR) models and machine learning datasets. The asymmetric isopropyl–propyl substitution offers a distinct combination of steric and electronic parameters compared to symmetrical dialkyl analogs, enriching the chemical diversity of training sets for predictive model development.

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